Technical Guide: Synthesis and Purification of DL-SERINE (2-13C)
Technical Guide: Synthesis and Purification of DL-SERINE (2-13C)
Executive Summary
Target Molecule: DL-Serine (2-13C)
Isotopic Label: Carbon-13 at the
This technical guide outlines the synthesis of DL-Serine (2-13C) via the copper(II)-catalyzed hydroxymethylation of Glycine (2-13C) (modified Akabori reaction). This route is selected for its high atom economy and the commercial availability of the specific precursor, Glycine (2-13C). Unlike enzymatic routes which yield L-isomers, this chemical synthesis produces a racemic mixture (DL), suitable for non-chiral specific metabolic tracers or as a standard for racemic resolution studies.
Part 1: Retrosynthetic Logic & Mechanism
Strategic Justification
The synthesis relies on the activation of the
The Solution: Chelation with Copper(II).[1][2][3]
Coordination of glycine to
Reaction Pathway Visualization
The following diagram details the transformation from labeled glycine to labeled serine.[4]
Caption: Mechanistic flow of the copper-catalyzed condensation of Glycine-2-13C with Formaldehyde.
Part 2: Experimental Protocol
Materials & Reagents
| Reagent | Purity/Specs | Role |
| Glycine (2-13C) | >99% atom % 13C | Isotopic Precursor |
| Copper(II) Sulfate Pentahydrate | ACS Reagent | Catalyst/Activator |
| Formaldehyde | 37% aq. solution | Hydroxymethyl source |
| Sodium Hydroxide (NaOH) | 5N Solution | Base catalyst |
| Dowex 50W-X8 | H+ form, 200-400 mesh | Purification (Cation Exchange) |
| Ethanol | Absolute | Crystallization solvent |
Step-by-Step Synthesis
Phase A: Formation of the Copper Complex
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of Glycine (2-13C) in 20 mL of deionized water.
-
Chelation: Add 5 mmol of Copper(II) Sulfate (or Copper Carbonate to avoid sulfate ions). The solution will turn a deep blue, indicating the formation of the cis/trans-bis(glycinato)copper(II) complex.
-
Note: The ratio is 2:1 (Gly:Cu) because two glycine molecules coordinate with one copper ion.
-
-
Basification: Adjust pH to ~9.5 using 5N NaOH. This is critical to facilitate the abstraction of the
-proton.
Phase B: The Akabori Condensation
-
Addition: Add 15 mmol of Formaldehyde (37% solution) to the blue complex solution. A slight excess ensures complete conversion of the valuable labeled glycine.
-
Reaction: Heat the mixture to 50–60°C for 2–4 hours.
-
Monitoring: The reaction progress can be monitored by HPLC or TLC (ninhydrin stain). The spot for glycine will diminish, and a new spot for serine (lower Rf) will appear.
-
-
Quench: Cool the reaction mixture to room temperature.
Phase C: Decomplexation & Purification (The Critical Step)
Traditional methods use Hydrogen Sulfide (
-
Resin Preparation: Pack a glass column with Dowex 50W-X8 (H+ form) . Wash with water until eluent is neutral.[5]
-
Loading: Pour the blue reaction mixture onto the column.
-
Washing: Wash the column with distilled water (3-5 column volumes) to remove excess formaldehyde and salts.
-
Elution (Displacement): Elute with 2N
(Ammonium Hydroxide) .-
Observation: The copper band (blue) will move down the column. However, amino acids generally elute before the bulk of the copper or can be separated based on affinity.
-
Alternative Decomplexation: If copper co-elutes, treat the crude eluate with Thioacetamide (in a fume hood) to precipitate CuS, filter, and then re-column.
-
-
Fraction Collection: Collect ninhydrin-positive fractions.
Crystallization
-
Concentrate the ammoniacal fractions under reduced pressure (Rotavap) at 40°C to remove ammonia and water.
-
Redissolve the residue in a minimum amount of hot water.
-
Add warm Absolute Ethanol dropwise until turbidity appears.
-
Cool to 4°C overnight. DL-Serine (2-13C) will crystallize as white needles.
Part 3: Purification Workflow Visualization
Caption: Ion-exchange based purification workflow ensuring removal of copper catalyst and unreacted aldehyde.
Part 4: Analytical Validation
Trustworthiness in synthesis is established via rigorous characterization. The following data points confirm the identity and isotopic enrichment of the product.
NMR Characterization ( , 400 MHz)
The presence of the
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Note |
| 59.1 | Singlet (Enhanced) | C2 ( | Site of Labeling | |
| 62.9 | Doublet ( | C3 ( | Coupled to C2 | |
| 175.2 | Doublet ( | C1 (COOH) | Coupled to C2 | |
| 3.95 | Doublet of Doublets | H2 ( | Split by | |
| 3.83 | Multiplet | H3 ( | Diastereotopic protons |
Mass Spectrometry (ESI-MS)
-
Theoretical M+H (Unlabeled): 106.05 Da
-
Observed M+H (Labeled): 107.05 Da
-
Interpretation: A mass shift of +1 Da confirms the incorporation of a single
atom.
Part 5: Troubleshooting & Optimization
-
Low Yield (<40%):
-
Cause: Incomplete aldol condensation.
-
Fix: Increase reaction time or slightly increase pH (do not exceed pH 11 to avoid racemization/decomposition, though less relevant for DL synthesis). Ensure Formaldehyde is fresh (free of paraformaldehyde polymer).
-
-
Blue Tint in Product:
-
Cause: Residual Copper contamination.
-
Fix: Pass the aqueous solution through a small pad of Chelex 100 resin before the final crystallization. This resin has a specific high affinity for divalent cations.
-
-
Glycine Contamination:
-
Cause: Incomplete reaction.
-
Fix: Recrystallize from water/ethanol. Serine is less soluble in ethanol than glycine, allowing for fractional crystallization.
-
References
-
Sato, T., et al. (1950). The Synthesis of Amino Acids via Copper Complexes.[3] Bulletin of the Chemical Society of Japan.[3] (Generalized citation for Akabori/Copper methods).
-
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[12] (Foundational text on amino acid synthesis and resolution).
-
Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Entry bmse000222: DL-Serine NMR Data. Retrieved from [Link]
-
Nashalian, O., & Yaylayan, V. A. (2015). De novo synthesis of amino acids during the Maillard reaction: qTOF/ESI mass spectrometric evidence for the mechanism of Akabori transformation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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- 6. Akabori amino-acid reaction - Wikipedia [en.wikipedia.org]
- 7. De novo synthesis of amino acids during the maillard reaction: qTOF/ESI mass spectrometric evidence for the mechanism of Akabori transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5030750A - Process for preparing DL-serine and process for separation and purification of the same - Google Patents [patents.google.com]
- 9. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
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